molecular formula C6H7ClN2OS B14148464 (R)-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile CAS No. 613267-16-6

(R)-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile

Cat. No.: B14148464
CAS No.: 613267-16-6
M. Wt: 190.65 g/mol
InChI Key: WPMZIZVPJORINX-UHFFFAOYSA-N
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Description

®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile is a chiral compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile typically involves the reaction of a thiazolidine derivative with a chloroacetylating agent. The reaction conditions may include the use of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiazolidine derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the chloroacetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides, while substitution could result in various thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

Biologically, thiazolidine derivatives have been studied for their potential antimicrobial, antifungal, and antiviral activities. This compound could be explored for similar applications.

Medicine

In medicinal chemistry, thiazolidine derivatives are investigated for their potential as therapeutic agents. They may exhibit anti-inflammatory, antidiabetic, or anticancer properties.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile would depend on its specific biological target. Generally, thiazolidine derivatives can interact with enzymes or receptors, modulating their activity. The chloroacetyl group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug.

    2-Chloroacetylthiazole: Another chloroacetylated thiazole derivative with potential biological activities.

Uniqueness

®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile is unique due to its specific substitution pattern and chiral nature

Properties

CAS No.

613267-16-6

Molecular Formula

C6H7ClN2OS

Molecular Weight

190.65 g/mol

IUPAC Name

3-(2-chloroacetyl)-1,3-thiazolidine-4-carbonitrile

InChI

InChI=1S/C6H7ClN2OS/c7-1-6(10)9-4-11-3-5(9)2-8/h5H,1,3-4H2

InChI Key

WPMZIZVPJORINX-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CS1)C(=O)CCl)C#N

Origin of Product

United States

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